3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine
Overview
Description
3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine is a chemical compound with the molecular formula C₆H₁₁N₃S₂ and a molecular weight of 189.3 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry . The compound is known for its unique structure, which includes a thiadiazole ring substituted with an isobutylsulfanyl group and an amine group .
Preparation Methods
The synthesis of 3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 3-amino-1,2,4-thiadiazole with isobutylthiol in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups, such as thiols or amines.
Substitution: The isobutylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine can be compared with other similar compounds, such as:
3-Methylsulfanyl-[1,2,4]thiadiazol-5-ylamine: Similar structure but with a methyl group instead of an isobutyl group.
3-Ethylsulfanyl-[1,2,4]thiadiazol-5-ylamine: Similar structure but with an ethyl group instead of an isobutyl group.
3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine: Similar structure but with a propyl group instead of an isobutyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
3-(2-methylpropylsulfanyl)-1,2,4-thiadiazol-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S2/c1-4(2)3-10-6-8-5(7)11-9-6/h4H,3H2,1-2H3,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPXDLFJQMGVSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NSC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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